2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound “2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide” is a chemical compound with the molecular formula C24H25FN6O2 . It is stored under inert atmosphere and in a freezer, under -20C .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name and molecular formula. It contains several functional groups, including acetyl, piperazinyl, pyrido[2,3-d]pyrimidinyl, and fluorophenyl groups .Scientific Research Applications
Medicine and Healthcare:
- Anticancer Properties: Studies have identified this compound as a potent c-Met kinase inhibitor . It exhibits remarkable selectivity against c-Met, a receptor tyrosine kinase implicated in cancer progression. Preclinical investigations demonstrate its efficacy in inhibiting tumor growth in glioblastoma xenograft models .
- Pharmacokinetics (PK) Profiling: Compound 21b, a derivative of AKOS024475850, shows promising PK properties. It warrants further investigation due to its high potency and selectivity for c-Met .
Materials Science and Nanotechnology:
- Nanoparticles and Drug Delivery: The compound could serve as a scaffold for designing drug-loaded nanoparticles. Its stability, solubility, and biocompatibility are crucial factors for efficient drug delivery .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O4/c1-14(30)27-8-10-28(11-9-27)17-6-7-24-20-19(17)21(32)29(22(33)26(20)2)13-18(31)25-16-5-3-4-15(23)12-16/h3-7,12H,8-11,13H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIMKLRFHWHCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide |
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